N1-(2-cyanophenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide
Description
N1-(2-cyanophenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide is a synthetic oxalamide derivative with a complex structure featuring a 2-cyanophenyl group, a thiophen-2-yl ring substituted with a 1-hydroxyethyl moiety, and a cyclopentylmethyl linker. The compound’s design integrates both aromatic and heterocyclic components, likely aimed at optimizing binding affinity and metabolic stability.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-14(25)17-8-9-18(28-17)21(10-4-5-11-21)13-23-19(26)20(27)24-16-7-3-2-6-15(16)12-22/h2-3,6-9,14,25H,4-5,10-11,13H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHHFPMSJCYEAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C(=O)NC3=CC=CC=C3C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-cyanophenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of key enzymes involved in various metabolic pathways. This article explores the synthesis, biological mechanisms, and research findings related to this compound.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H22N4O3S
- Molecular Weight : 386.47 g/mol
The synthesis typically involves the reaction of 2-cyanophenylamine with an appropriate thiophene derivative in the presence of oxalyl chloride under controlled conditions to yield the desired oxalamide structure.
The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes, notably:
- Aldosterone Synthase : This enzyme is crucial in the biosynthesis of aldosterone, a hormone that regulates sodium and potassium levels, thus influencing blood pressure.
- Aromatase : An enzyme involved in the conversion of androgens to estrogens, making it a target for cancer therapies, particularly in hormone-sensitive cancers.
Biological Activity and Case Studies
Research has demonstrated various biological activities associated with this compound:
- Anticancer Activity :
- Antiviral Properties :
- Enzyme Inhibition Studies :
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
The compound shares structural motifs with several oxalamide analogs reported in the literature, particularly those evaluated as HIV entry inhibitors and flavoring agents. Below is a detailed comparison based on substituents, synthesis, and biological relevance:
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
*Calculated molecular weight based on formula.
Key Structural Differences and Implications
Aromatic Substituents: The target compound’s 2-cyanophenyl group is distinct from the 4-chlorophenyl in HIV inhibitors (e.g., Compound 13, 15) . The cyano group’s electron-withdrawing nature may enhance binding to hydrophobic pockets in viral proteins compared to chloro substituents. In contrast, flavoring agents (e.g., N1-(2-methoxy-4-methylbenzyl)-...) prioritize methoxy and methyl groups for metabolic stability and low toxicity .
Heterocyclic Components :
- The thiophen ring in the target compound differs from thiazol in HIV inhibitors (Compounds 13, 15). Thiophen’s lower electronegativity may reduce polar interactions but improve membrane permeability.
- Pyridine (flavoring agents) and furan (MNFO) rings highlight the versatility of oxalamides in diverse applications .
Linker and Side Chains :
- The cyclopentylmethyl linker in the target compound may confer conformational rigidity, whereas acetylpiperidinyl or pyrrolidinyl groups in HIV inhibitors enhance solubility and target engagement .
- The 1-hydroxyethyl side chain on thiophen could improve solubility, similar to the 2-hydroxyethyl group in Compound 15 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
